3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a pyridyl substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines, including this compound, focus on scalable and reproducible laboratory techniques. These methods aim to create a library of potentially active compounds for various applications, including drug discovery .
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can alter the compound’s reactivity and stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with enhanced photophysical properties .
Scientific Research Applications
3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with desirable properties.
Biology: Acts as a probe for studying biological interactions and processes.
Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects are mediated through pathways involving hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Utilized in the development of multi-target ligands and diagnostic systems.
Uniqueness
3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of photophysical properties and structural versatility. Its ability to undergo various chemical modifications makes it a valuable compound for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C11H8N4 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-4-13-11-10(8-14-15(11)7-1)9-2-5-12-6-3-9/h1-8H |
InChI Key |
CVFLKTWQRUQSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C3=CC=NC=C3)N=C1 |
Origin of Product |
United States |
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